molecular formula C21H25N5O3 B11230966 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-ethoxyphenyl)acetamide

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B11230966
M. Wt: 395.5 g/mol
InChI Key: PDVODOSNWUIDML-UHFFFAOYSA-N
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Description

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-ethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones.

    Synthesis of the pyrimidine ring: This involves the condensation of suitable aldehydes or ketones with urea or thiourea.

    Coupling reactions: The pyrazole and pyrimidine rings are then coupled under specific conditions to form the desired compound.

    Acylation: The final step involves the acylation of the intermediate with 4-ethoxyphenyl acetic acid.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins within biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidine: Lacks the acetamide and ethoxyphenyl groups.

    N-(4-ethoxyphenyl)acetamide: Lacks the pyrazole and pyrimidine rings.

Uniqueness

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-ethoxyphenyl)acetamide is unique due to its specific combination of functional groups and ring structures, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C21H25N5O3

Molecular Weight

395.5 g/mol

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C21H25N5O3/c1-5-16-12-20(28)25(21(23-16)26-15(4)11-14(3)24-26)13-19(27)22-17-7-9-18(10-8-17)29-6-2/h7-12H,5-6,13H2,1-4H3,(H,22,27)

InChI Key

PDVODOSNWUIDML-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC=C(C=C3)OCC

Origin of Product

United States

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